molecular formula C14H14N2O B188327 N-(3,4-dimethylphenyl)pyridine-4-carboxamide CAS No. 54231-48-0

N-(3,4-dimethylphenyl)pyridine-4-carboxamide

Cat. No. B188327
CAS RN: 54231-48-0
M. Wt: 226.27 g/mol
InChI Key: XZMUKYDKWANYBX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)pyridine-4-carboxamide, also known as DMPP, is a chemical compound that belongs to the pyridine family. DMPP has gained significant attention in the scientific community due to its potential applications in research. It is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

N-(3,4-dimethylphenyl)pyridine-4-carboxamide exerts its effects by binding to the allosteric site of nAChRs, causing a conformational change that leads to increased ion conductance through the receptor channel. This results in the release of neurotransmitters, such as dopamine and acetylcholine, which play important roles in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters, such as dopamine and acetylcholine, which play important roles in various physiological processes. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and GABA receptors. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)pyridine-4-carboxamide has several advantages for use in lab experiments. It is a potent activator of nAChRs and has a high affinity for these receptors, making it a useful tool for studying their function. Additionally, this compound has a relatively long half-life, which allows for sustained activation of nAChRs. However, this compound also has some limitations. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, this compound has been shown to have some toxic effects, particularly at high concentrations.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)pyridine-4-carboxamide. One area of interest is the development of new compounds that are structurally similar to this compound but have improved pharmacological properties. Additionally, there is interest in investigating the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in using this compound as a tool for investigating the role of nAChRs in various physiological and pathological processes.

Synthesis Methods

N-(3,4-dimethylphenyl)pyridine-4-carboxamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylacetonitrile with ethyl chloroformate, followed by the reaction of the resulting intermediate with 4-pyridinecarboxylic acid. The final product is obtained through purification and isolation using column chromatography.

Scientific Research Applications

N-(3,4-dimethylphenyl)pyridine-4-carboxamide has been extensively studied for its potential applications in scientific research. It is commonly used as a tool to investigate the function of nAChRs, which are involved in a wide range of physiological and pathological processes. This compound has been shown to activate nAChRs in a dose-dependent manner, making it a useful tool for studying the pharmacology of these receptors.

properties

CAS RN

54231-48-0

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O/c1-10-3-4-13(9-11(10)2)16-14(17)12-5-7-15-8-6-12/h3-9H,1-2H3,(H,16,17)

InChI Key

XZMUKYDKWANYBX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)C

Other CAS RN

54231-48-0

Origin of Product

United States

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